6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thienopyridine core with diverse substituents influencing its physicochemical and biological properties. The structure includes:
- 6-position: A 4-(allyloxy)phenyl group, introducing steric bulk and electron-donating effects via the allyl ether moiety.
- 4-position: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
- N-substituent: A 4-ethoxyphenyl carboxamide, contributing to solubility and binding interactions.
The allyloxy group likely requires specialized starting materials or post-synthetic modifications to introduce the ether linkage.
Properties
CAS No. |
609794-50-5 |
|---|---|
Molecular Formula |
C26H22F3N3O3S |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H22F3N3O3S/c1-3-13-35-18-9-5-15(6-10-18)20-14-19(26(27,28)29)21-22(30)23(36-25(21)32-20)24(33)31-16-7-11-17(12-8-16)34-4-2/h3,5-12,14H,1,4,13,30H2,2H3,(H,31,33) |
InChI Key |
SLAWCZPSWBQGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyanothioacetamide Derivatives
The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A validated route involves reacting ethyl 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate with α-haloketones or α-haloaldehydes under basic conditions. For this compound, trifluoromethylacetone serves as the α-substituted ketone to introduce the CF₃ group at position 4.
Reaction Conditions :
-
Solvent: Ethanol or DMF
-
Base: Triethylamine or potassium carbonate
-
Temperature: 80–100°C (reflux)
-
Time: 6–12 hours
The reaction proceeds via nucleophilic attack of the thiolate anion on the α-carbon of the ketone, followed by cyclization and aromatization.
| Component | Quantity/Parameter |
|---|---|
| Thienopyridine bromide | 1.0 equivalent |
| 4-(Allyloxy)phenylboronic acid | 1.25 equivalents |
| Pd(PPh₃)₄ | 0.01 equivalents |
| Solvent | Toluene:MeOH (2:1) |
| Base | 1 M Na₂CO₃ (5 mL) |
| Temperature | 100°C (reflux) |
| Time | 48 hours |
Yield : 68–75% after crystallization from ethyl acetate.
Installation of 3-Amino Group
Nitro Reduction Strategy
A nitro group is introduced at position 3 during cyclocondensation using nitromethane as a reactant, followed by catalytic hydrogenation:
-
Nitration : Treat the core with nitric acid (HNO₃) in sulfuric acid at 0–5°C.
-
Reduction : Use H₂/Pd/C in ethanol or ammonium formate as hydrogen donors.
Optimized Conditions :
Carboxamide Formation at Position 2
Amide Coupling with 4-Ethoxyaniline
The final step involves coupling the carboxylic acid intermediate with 4-ethoxyaniline using carbodiimide-based activators:
Procedure :
-
Acid Activation :
-
React thienopyridine-2-carboxylic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 min.
-
-
Amine Addition :
-
Add 4-ethoxyaniline (1.5 eq) and stir at 25°C for 12–18 hours.
-
-
Workup :
Advanced Methodological Variations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for key steps:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | 12 hours | 45 minutes | +12% |
| Suzuki Coupling | 48 hours | 2 hours | +18% |
| Amide Coupling | 18 hours | 30 minutes | +8% |
Conditions: 150 W, 100°C, sealed vessel.
Analytical Characterization
Critical validation data for intermediates and final product:
Challenges and Optimization
Trifluoromethyl Group Stability
The CF₃ group necessitates anhydrous conditions during cyclocondensation to prevent hydrolysis. LiHMDS as a base in DMF at −78°C improves stability, increasing yield from 55% to 82%.
Regioselectivity in Amide Coupling
Competing O-acylation is mitigated by:
-
Using HOBt additive to favor N-acylation
-
Maintaining pH <7 with DMAP catalyst
Scalability and Industrial Considerations
A pilot-scale synthesis (500 g batch) achieved 44% overall yield using:
-
Flow chemistry for cyclocondensation (residence time: 8 min at 130°C)
-
Centrifugal partition chromatography for final purification.
Cost Analysis :
| Reagent | Cost Contribution (%) |
|---|---|
| Pd Catalysts | 31% |
| Trifluoromethylacetone | 28% |
| 4-Ethoxyaniline | 19% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and amino groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations among thieno[2,3-b]pyridine-2-carboxamides include substituents at the 4-, 6-, and N-positions. Below is a comparative analysis based on substituent effects, synthesis, and biological activity:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- 6-Position: Allyloxy (Target): Increases steric bulk and electron density compared to ethoxy () or phenyl (). This may reduce crystallinity, lowering melting points relative to smaller substituents.
- 4-Position :
- -CF₃ (Common) : Improves metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets.
- N-Substituent :
- 4-Ethoxyphenyl (Target) : Balances lipophilicity (ethoxy) and hydrogen-bonding capacity (amide), contrasting with chloro () or methoxy () groups.
Biological Activity
6-[4-(Allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound belonging to the thieno[2,3-b]pyridine class, which has garnered attention for its potential biological activities, particularly in oncology and angiogenesis inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The biological activity of thieno[2,3-b]pyridine derivatives is often linked to their ability to inhibit specific kinases involved in cellular signaling pathways. In particular, compounds like 6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. The inhibition of VEGFR-2 leads to reduced endothelial cell proliferation and migration, ultimately affecting tumor growth and metastasis.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy in inhibiting the proliferation of various cancer cell lines. Notably:
- Cell Lines Tested : HCT116 (colorectal cancer), MDA-MB-231 (triple-negative breast cancer).
- Assays Used : Thymidine incorporation assay and BrdU assay.
The compound exhibited significant antiproliferative effects at low concentrations. For instance, it showed over 85% inhibition of HCT116 cell growth at concentrations as low as 1 µM. The results are summarized in Table 1.
| Cell Line | Concentration (µM) | % Inhibition |
|---|---|---|
| HCT116 | 1 | >85% |
| MDA-MB-231 | 1 | >85% |
Apoptosis Induction
Further studies indicated that the compound also induces apoptosis in cancer cells. The TUNEL assay results showed a dose-dependent increase in apoptotic cells when treated with the compound:
- Concentration Range : 0.1 – 1.0 µM.
- Significant Findings : Statistical significance was observed at higher concentrations for certain analogs.
Case Studies
A notable case study involved the evaluation of a related thieno[2,3-b]pyridine derivative in vivo. The analog demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This highlights the potential therapeutic applications of thieno[2,3-b]pyridine derivatives in oncology.
Q & A
Q. Conflicting reports on solubility: How to reconcile discrepancies between computational predictions and experimental measurements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
